![molecular formula C7H16N2O3S B11763275 O-[(1-methylsulfonylpiperidin-4-yl)methyl]hydroxylamine](/img/structure/B11763275.png)
O-[(1-methylsulfonylpiperidin-4-yl)methyl]hydroxylamine
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Overview
Description
O-[(1-methylsulfonylpiperidin-4-yl)methyl]hydroxylamine is a chemical compound with the molecular formula C7H16N2O3S and a molecular weight of 208.28 g/mol . It is a solid substance that appears white to off-white in color . This compound is known for its unique chemical structure, which includes a piperidine ring substituted with a methylsulfonyl group and a hydroxylamine moiety.
Preparation Methods
The synthesis of O-[(1-methylsulfonylpiperidin-4-yl)methyl]hydroxylamine involves several steps. One common synthetic route includes the reaction of piperidine with methylsulfonyl chloride to introduce the methylsulfonyl group. This intermediate is then reacted with hydroxylamine to form the final product . The reaction conditions typically involve the use of solvents such as dichloromethane and bases like triethylamine to facilitate the reactions . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
O-[(1-methylsulfonylpiperidin-4-yl)methyl]hydroxylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the methylsulfonyl group to a methylthio group.
Substitution: The hydroxylamine moiety can participate in nucleophilic substitution reactions, forming different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
O-[(1-methylsulfonylpiperidin-4-yl)methyl]hydroxylamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of O-[(1-methylsulfonylpiperidin-4-yl)methyl]hydroxylamine involves its interaction with specific molecular targets. The hydroxylamine moiety can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition of their activity . The methylsulfonyl group may also contribute to its reactivity and binding affinity . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
O-[(1-methylsulfonylpiperidin-4-yl)methyl]hydroxylamine can be compared with other similar compounds, such as:
This compound hydrochloride: This compound has a similar structure but includes a hydrochloride salt, which may affect its solubility and reactivity.
N-methylsulfonylpiperidine:
The uniqueness of this compound lies in its combination of the piperidine ring, methylsulfonyl group, and hydroxylamine moiety, which together confer distinct chemical and biological properties .
Properties
Molecular Formula |
C7H16N2O3S |
---|---|
Molecular Weight |
208.28 g/mol |
IUPAC Name |
O-[(1-methylsulfonylpiperidin-4-yl)methyl]hydroxylamine |
InChI |
InChI=1S/C7H16N2O3S/c1-13(10,11)9-4-2-7(3-5-9)6-12-8/h7H,2-6,8H2,1H3 |
InChI Key |
HEWAHILDNHLLMM-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)CON |
Origin of Product |
United States |
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